

# A Comparative Life Cycle Assessment of Dibenzyltoluene and Ammonia as Hydrogen Carriers

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

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A critical evaluation of the environmental and energy performance of two leading hydrogen storage technologies.

As the global energy landscape shifts towards decarbonization, the efficient and safe storage and transport of hydrogen are paramount. Among the various hydrogen carrier technologies, liquid organic hydrogen carriers (LOHCs) and ammonia (NH<sub>3</sub>) have emerged as promising candidates. This guide provides a comparative life cycle assessment (LCA) of dibenzyltoluene (DBT), a prominent LOHC, and ammonia as hydrogen carriers, offering researchers, scientists, and drug development professionals a comprehensive overview of their environmental and energy profiles based on available experimental data.

## Executive Summary

Both dibenzyltoluene and ammonia present viable pathways for a hydrogen economy, each with distinct advantages and environmental considerations. Ammonia, a globally established commodity, benefits from existing production and distribution infrastructure. Its life cycle assessment is heavily influenced by the hydrogen production method, with "green" ammonia produced via water electrolysis using renewable energy demonstrating a significantly lower carbon footprint than conventional "grey" ammonia from natural gas. Dibenzyltoluene, while at a lower technology readiness level, offers the advantage of operating under ambient conditions, simplifying storage and transport. However, the energy-intensive dehydrogenation process to release the hydrogen is a critical factor in its overall environmental impact. This

comparison aims to provide a data-driven perspective to inform research and development in the field of hydrogen storage.

## Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from various life cycle assessments of dibenzyltoluene and ammonia. It is important to note that the system boundaries and assumptions can vary between studies, making direct comparisons challenging. The data presented here is intended to provide a comprehensive overview based on the available literature.

Table 1: Global Warming Potential (GWP) of Dibenzyltoluene and Ammonia Pathways

| Hydrogen Carrier Pathway                              | Functional Unit       | GWP (kg CO2 eq.) | Source(s) |
|---|-----------------------|------------------|-----------|
| Dibenzyltoluene (DBT)                                 |                       |                  |           |
| Renewable DBT from biomass (transport over 11,000 km) | per kg of released H2 | 10.2 - 10.6      | [1]       |
| Ammonia (NH3)   |                       |                  |           |
| Grey Ammonia (from Steam Methane Reforming)           | per kg of NH3         | 1.6 - 2.4        | [2]       |
| Blue Ammonia (SMR with Carbon Capture)                | per MJ (LHV)          | 0.0701           | [3]       |
| Green Ammonia (from wind-powered electrolysis)        | per MJ (LHV)          | 0.01039          | [3]       |
| Green Ammonia (from solar PV-powered electrolysis)    | per MJ (LHV)          | 0.0197           | [3]       |
| Pink Ammonia (from nuclear-powered electrolysis)      | per MJ (LHV)          | 0.00565          | [3]       |
| Green Ammonia (from hydropower electrolysis)          | per t NH3             | 0.38             | [4]       |
| Green Ammonia (from solar PV electrolysis)            | per t NH3             | 1.28             | [4]       |
| Green Ammonia (from wind electrolysis)                | per t NH3             | 0.496            | [4]       |
| Global Average (2020)                                 | per kg NH3            | 3.4              | [5]       |

Table 2: Other Environmental Impact Categories for Ammonia Production

| Impact Category        | Grey Ammonia (SMR) | Blue Ammonia (SMR + CCS) | Green Ammonia (PV) | Green Ammonia (Wind) | Pink Ammonia (Nuclear) | Unit          | Source |
|------------------------|--------------------|--------------------------|--------------------|----------------------|------------------------|---------------|--------|
| Fossil Depletion       | High               | Moderate                 | Low                | Low                  | Low                    | kg oil eq./MJ | [3]    |
| Freshwater Consumption | Moderate           | Moderate                 | High               | High                 | Very High              | m³/MJ         | [3]    |
| Human Health           | High               | Moderate                 | Low                | Low                  | Low                    | DALY/MJ       | [3]    |
| Ecosystem Quality      | High               | Moderate                 | Moderate           | Moderate             | Moderate               | Species.yr/MJ | [3]    |

Table 3: Energy Consumption for Hydrogen Release

| Hydrogen Carrier | Process         | Energy Requirement           | Unit |
|------------------|-----------------|------------------------------|------|
| Dibenzyltoluene  | Dehydrogenation | High (Temperatures > 300 °C) | N/A  |
| Ammonia          | Cracking        | Significant                  | N/A  |

## Experimental Protocols: A Methodological Overview

The life cycle assessments referenced in this guide generally adhere to the ISO 14040 and 14044 standards, which provide a framework for conducting and reporting LCAs. The primary methodological steps include:

- **Goal and Scope Definition:** The functional unit is typically defined as 1 kg or 1 MJ of hydrogen delivered. The system boundaries vary, with some studies performing a cradle-to-gate analysis (from raw material extraction to the production of the hydrogen carrier) while others adopt a cradle-to-grave approach (including transportation, hydrogen release, and end-of-life).
- **Life Cycle Inventory (LCI):** This stage involves the collection of data on all inputs (energy, water, raw materials) and outputs (emissions, waste) for each process within the system boundaries. Data is often sourced from life cycle inventory databases such as Ecoinvent, as well as from literature and process simulations using software like Aspen Plus.
- **Life Cycle Impact Assessment (LCIA):** The LCI data is translated into potential environmental impacts. Common impact assessment methods used in the cited studies include ReCiPe and IMPACT 2002+. These methods categorize and characterize the LCI data into various impact categories, such as global warming potential, acidification potential, and eutrophication potential.
- **Interpretation:** The results of the LCIA are analyzed to draw conclusions and make recommendations. This often includes a sensitivity analysis to assess how different assumptions and data inputs affect the overall results.

Due to the proprietary nature of some industrial processes and the early stage of development for certain technologies, detailed public inventories and specific experimental parameters are often limited.

## Visualizing the Life Cycles: From Production to Hydrogen Release

To better understand the comparative life cycles of dibenzyltoluene and ammonia as hydrogen carriers, the following diagrams, generated using the Graphviz (DOT language), illustrate the key stages and logical relationships.

Caption: Life cycle of Dibenzyltoluene (DBT) as a hydrogen carrier.

Caption: Life cycle of Ammonia (NH<sub>3</sub>) as a hydrogen carrier.

## Conclusion

The choice between dibenzyltoluene and ammonia as a hydrogen carrier is not straightforward and depends on a multitude of factors including the specific application, geographical location, availability of renewable energy, and the maturity of the respective technologies.

From a life cycle perspective, the environmental impact of ammonia is critically dependent on the production pathway of the hydrogen feedstock. Green ammonia produced from renewable electricity offers a significantly lower global warming potential compared to conventional grey ammonia. The extensive existing infrastructure for ammonia production and transport is a major logistical advantage.

Dibenzyltoluene, as a representative LOHC, presents a compelling case due to its favorable storage and transport conditions at ambient temperature and pressure. However, the high energy demand for the dehydrogenation process remains a significant hurdle to overcome for it to be a truly low-carbon hydrogen vector. Future research and development should focus on improving the efficiency of the dehydrogenation step and producing DBT from renewable sources to reduce its overall environmental footprint.

This comparative guide highlights the necessity for continued research and standardized life cycle assessment methodologies to enable a more direct and robust comparison of emerging hydrogen carrier technologies. As the hydrogen economy matures, a holistic understanding of the environmental, economic, and social impacts of each pathway will be crucial for making informed decisions.

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